molecular formula C14H17BN2O3 B7956179 [4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Cat. No.: B7956179
M. Wt: 272.11 g/mol
InChI Key: TUSIMSJLXSNUEI-UHFFFAOYSA-N
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Description

[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring bearing a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of amidoximes with carboxylic acid derivatives or acid chlorides to form the oxadiazole ring . The cyclohexyl group can be introduced through a cyclohexylamine precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The oxadiazole ring may also contribute to the compound’s activity by providing additional binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the boronic acid group with the 1,2,4-oxadiazole ring and cyclohexyl group in [4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid provides a unique set of chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced materials.

Properties

IUPAC Name

[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c18-15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-2-1-3-5-11/h6-9,11,18-19H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSIMSJLXSNUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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